6-((2-(4-bromophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
6-((2-(4-bromophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-(4-bromophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(4-bromophenyl)-2-oxoethyl chloride with thiourea in the presence of a base, followed by cyclization to form the triazine ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-((2-(4-bromophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted triazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-((2-(4-bromophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate and in drug discovery research.
Mechanism of Action
The mechanism of action of 6-((2-(4-bromophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trisubstituted-1,3,5-triazines: These compounds share the triazine core structure but differ in the nature and position of substituents.
Benzimidazole derivatives: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.
Thiazole derivatives: These compounds contain a thiazole ring and are known for their diverse chemical reactivity and biological properties.
Uniqueness
6-((2-(4-bromophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the bromophenyl and oxoethylthio substituents, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3S/c12-7-3-1-6(2-4-7)8(16)5-19-10-9(17)13-11(18)15-14-10/h1-4H,5H2,(H2,13,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOJVUAGPBJAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NNC(=O)NC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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